molecular formula C19H17NO3 B5384596 (3,4-dihydroquinolin-1(2H)-yl)(7-methoxybenzofuran-2-yl)methanone

(3,4-dihydroquinolin-1(2H)-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B5384596
M. Wt: 307.3 g/mol
InChI Key: KYBIYWGTRCISHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dihydroquinolin-1(2H)-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic compound that combines the structural features of quinoline and benzofuran. These types of compounds are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(7-methoxybenzofuran-2-yl)methanone typically involves the following steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Synthesis of 7-methoxybenzofuran: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with 7-methoxybenzofuran using a suitable methanone linker, often under conditions involving catalysts or activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linker.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

Uniqueness

    Structural Features: The combination of quinoline and benzofuran moieties in a single molecule.

    Biological Activity: Unique biological activities arising from the specific structural combination.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-16-10-4-7-14-12-17(23-18(14)16)19(21)20-11-5-8-13-6-2-3-9-15(13)20/h2-4,6-7,9-10,12H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIYWGTRCISHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.